N'-ethylbenzohydrazide

Overview

Description

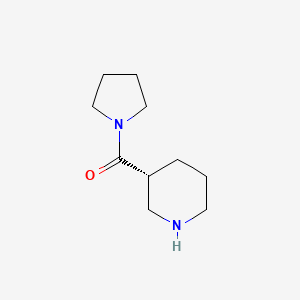

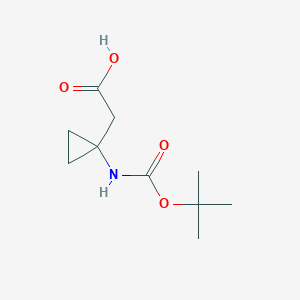

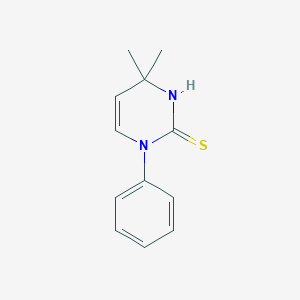

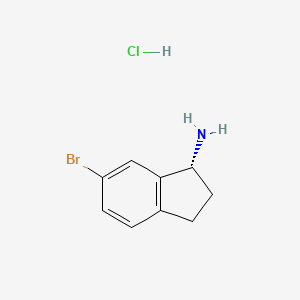

“N’-ethylbenzohydrazide” is a chemical compound with the molecular formula C9H12N2O . It contains a total of 49 atoms, including 23 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom . The compound also contains multiple bonds, including 2 double bonds and 12 aromatic bonds .

Molecular Structure Analysis

The molecular structure of “N’-ethylbenzohydrazide” is determined by its atomic composition and the types of bonds it contains. It contains a total of 50 bonds, including 27 non-Hydrogen bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 N hydrazine, and 1 aromatic ether .Physical And Chemical Properties Analysis

“N’-ethylbenzohydrazide” is a solid at room temperature . Its boiling point is 89-90 degrees Celsius . More detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications

Anticancer Applications

- Synthesis and Anticancer Activity : Novel hydrazide-hydrazones derived from ethyl paraben have been synthesized and evaluated for their anticancer activity, particularly against liver cancer cell lines. These compounds, such as 4-hydroxy-N'-[substituted methylidene] benzohydrazides, have shown promising results in inhibiting cancer cell growth (Han et al., 2020).

- Benzothiazole Acylhydrazones as Anticancer Agents : Another study focused on benzothiazole (BT) derivatives, known for their anticancer properties. New BT acylhydrazones showed potential anticancer activity in several cancer cell lines, indicating the importance of the BT scaffold in medicinal chemistry (Osmaniye et al., 2018).

Anti-HIV and Antibacterial Applications

- Anti-HIV-1 Screening : A series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides were synthesized and evaluated for anti-HIV-1 activity, with several compounds showing effective inhibition (Aslam et al., 2014).

- Antibacterial and Antiurease Activities : Research into the antibacterial and antiurease properties of 1,2,4-Triazole Schiff base and amine derivatives, including compounds like ethyl N′-furan-2-carbonylbenzohydrazonate, demonstrated significant activities in these areas (Sokmen et al., 2014).

Agricultural and Material Science Applications

- Sustained Release in Agriculture : In agriculture, nanoparticles like solid lipid nanoparticles and polymeric nanocapsules have been employed for the sustained release of fungicides, including compounds related to N'-ethylbenzohydrazide. This method offers improved delivery and reduced toxicity (Campos et al., 2015).

- Corrosion Inhibition in Materials : N′-Phenylbenzohydrazide derivatives have been explored for their corrosion inhibition properties in materials science, particularly in oilfield produced water. These studies combine experimental and quantum chemical methods (Mahross et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. While specific information on the mechanism of action of “N’-ethylbenzohydrazide” is not available, many compounds exert their effects by binding to a receptor, which is a cellular component that the compounds bind to and produce cellular action .

Safety and Hazards

Future Directions

The future directions of “N’-ethylbenzohydrazide” and similar compounds largely depend on the results of ongoing research. As synthetic chemistry continues to evolve, there is potential for the development of new synthesis methods, applications, and improvements in the efficiency and environmental impact of existing processes .

properties

IUPAC Name |

N'-ethylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQXRSICTUIXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)